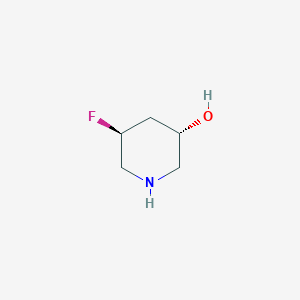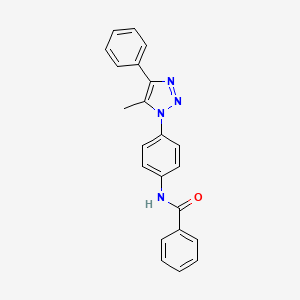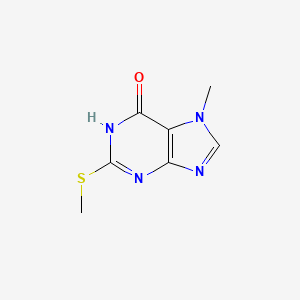
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structural formula:
- It is also known by other names, including 2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane and 2-(2-(4-Chlorophenyl)ethyl)-2-(1,1-dimethylethyl)oxirane .
- The compound belongs to the class of organic materials known as aromatic hydrocarbons.
1-(tert-Butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde: C14H19ClO
.Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves the epoxidation of using a peracid (e.g., m-chloroperbenzoic acid). This reaction forms the oxirane ring, resulting in the desired product.
Reaction Conditions: The epoxidation typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While I don’t have specific industrial production methods, this compound may be synthesized on a larger scale using similar principles.
Análisis De Reacciones Químicas
Reactivity: The compound is an epoxide, which makes it susceptible to nucleophilic attack at the oxirane ring.
Common Reagents and Conditions: Nucleophiles (e.g., amines, thiols) can open the oxirane ring. Acidic or basic conditions may be employed to facilitate this process.
Major Products: The opening of the oxirane ring leads to various products, such as alcohols or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Researchers study this compound’s reactivity and use it as a model system for understanding epoxide reactions.
Biology and Medicine: Investigating its biological activity could reveal potential drug candidates or enzyme inhibitors.
Industry: The compound may find applications in the synthesis of other chemicals or as an intermediate in pharmaceutical manufacturing.
Comparación Con Compuestos Similares
Similar Compounds: Other epoxides, such as and , share structural similarities. the unique combination of the tert-butyl group and the chlorophenyl moiety sets this compound apart.
Propiedades
Fórmula molecular |
C14H15ClN2O |
|---|---|
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
1-tert-butyl-3-(4-chlorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H15ClN2O/c1-14(2,3)17-8-11(9-18)13(16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
Clave InChI |
KOTLFNKRIPNHLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)



![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)





![3-(Bicyclo[1.1.1]pentan-1-yl)cyclohexan-1-one](/img/structure/B12938775.png)
![(4-Bromophenyl)(6-oxa-1-azaspiro[3.3]heptan-1-yl)methanone](/img/structure/B12938778.png)
